molecular formula C12H13N B15071427 1-(Aminomethyl)-6-methylnaphthalene

1-(Aminomethyl)-6-methylnaphthalene

Katalognummer: B15071427
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: MWMUHOPBHZYYRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-(Aminomethyl)-6-methylnaphthalene can be achieved through several routes. One common method involves the alkylation of naphthalene derivatives with aminomethylating agents under controlled conditions. For instance, the reaction of 6-methylnaphthalene with formaldehyde and ammonia can yield this compound. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .

Analyse Chemischer Reaktionen

1-(Aminomethyl)-6-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)-6-methylnaphthalene has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 1-(Aminomethyl)-6-methylnaphthalene exerts its effects is primarily through its interaction with molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is useful in imaging and diagnostic applications .

Vergleich Mit ähnlichen Verbindungen

1-(Aminomethyl)-6-methylnaphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the aminomethyl and methyl groups, which confer specific properties such as fluorescence and thermal stability, making it valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C12H13N

Molekulargewicht

171.24 g/mol

IUPAC-Name

(6-methylnaphthalen-1-yl)methanamine

InChI

InChI=1S/C12H13N/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7H,8,13H2,1H3

InChI-Schlüssel

MWMUHOPBHZYYRR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=CC=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.